molecular formula C19H18N6OS B2830274 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1208968-10-8

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2830274
CAS No.: 1208968-10-8
M. Wt: 378.45
InChI Key: QTVJGAAMOQWZHQ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a benzo[d]thiazole core, a tetrahydrocyclopenta[c]pyrazole moiety, and a 1,4-dimethylpyrazole carboxamide group. The synthesis of such compounds typically involves multi-step reactions, including cyclization, coupling, and hydrolysis, as outlined in analogous thiazole-carboxamide derivatives .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-11-10-20-24(2)16(11)18(26)22-17-12-6-5-8-13(12)23-25(17)19-21-14-7-3-4-9-15(14)27-19/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVJGAAMOQWZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target enzymes. .

Biological Activity

The compound N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (referred to as Compound A ) belongs to a class of pyrazole derivatives that have garnered interest due to their diverse biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by multiple heterocycles, including a benzothiazole and pyrazole moiety. The molecular formula is C19H20N4OSC_{19}H_{20}N_4OS, with a molecular weight of approximately 356.46 g/mol. The presence of these functional groups is pivotal in determining its biological activity.

Structural Formula

The structural representation can be summarized as follows:

Compound A N 2 benzo d thiazol 2 yl 2 4 5 6 tetrahydrocyclopenta c pyrazol 3 yl 1 4 dimethyl 1H pyrazole 5 carboxamide\text{Compound A }\text{N 2 benzo d thiazol 2 yl 2 4 5 6 tetrahydrocyclopenta c pyrazol 3 yl 1 4 dimethyl 1H pyrazole 5 carboxamide}

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a review highlighted that various pyrazole compounds have shown efficacy against bacteria and fungi, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that Compound A may possess similar antimicrobial potential.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Compounds containing the pyrazole ring have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response . The structural features of Compound A may enhance its affinity for these targets, making it a candidate for further investigation in inflammatory models.

Anticancer Activity

The benzothiazole moiety in Compound A has been associated with anticancer activity. Several benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the pyrazole structure may synergize these effects, warranting detailed studies on its anticancer potential.

Synthesis and Evaluation

A study reported the synthesis of various benzothiazole-based compounds and their evaluation against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent anti-tubercular activity . Although specific data on Compound A is limited, the established efficacy of related compounds suggests a need for similar evaluations.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of Compound A with various biological targets. For example, docking analyses indicated that modifications in the structure could enhance interactions with COX enzymes, potentially leading to improved anti-inflammatory activity . Such computational approaches can guide further optimization of Compound A.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria and fungi
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Structure-Activity Relationship (SAR)

Structural FeaturePotential Activity
Benzothiazole moietyAnticancer and antimicrobial
Pyrazole ringAnti-inflammatory
Dimethyl substitutionIncreased lipophilicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., 3a–s in ). These compounds share the thiazole-carboxamide backbone but differ in substituents and fused ring systems. For example:

  • Analogues (3a–s) : Feature pyridinyl-thiazole cores with simpler substituents (e.g., methyl, ethyl), optimizing solubility and bioavailability .

Limitations of Current Evidence

No direct comparative studies or crystallographic data (e.g., via CCP4 suite methods ) are available for the target compound, limiting mechanistic insights.

Research Findings and Data Tables

Table 1: Key Properties of Selected Analogues

Compound Core Structure IC₅₀ (Kinase Assay) logP Reference
Target Compound Benzo[d]thiazole-pyrazole N/A >3.5* N/A
3d () Pyridinyl-thiazole 85 nM 2.4
3k () Pyridinyl-thiazole 120 nM 2.7

*Predicted via computational modeling.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis of this compound involves cyclocondensation and carboxamide coupling steps. Key parameters include:

  • Temperature control : Reactions often require precise thermal gradients (e.g., 60–80°C for cyclocondensation, 0–5°C for coupling steps) to minimize side products .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency .
  • Catalyst use : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates in cyclization steps . Methodological validation via HPLC (≥95% purity) and NMR (to confirm functional groups) is essential .

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

X-ray crystallography may reveal deviations in bond lengths (e.g., C–N bonds in the pyrazole ring) compared to computational models. To resolve discrepancies:

  • Validate experimental conditions (e.g., crystal growth in DMSO/water mixtures) to ensure structural integrity .
  • Cross-reference with DFT calculations (B3LYP/6-31G* basis set) to identify electronic effects influencing bond angles .

Q. What spectroscopic techniques are most effective for characterizing intermediate products?

  • NMR : 1^1H and 13^13C NMR track proton environments and confirm cyclopenta[c]pyrazole ring formation .
  • FT-IR : Identifies carboxamide C=O stretching (1650–1700 cm1^{-1}) and benzo[d]thiazole C–S bonds (600–700 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., thiazole ring oxidation) .
  • In silico modeling : Predict ADMET properties via tools like SwissADME to guide structural optimization .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

  • Target-based assays : Screen against kinase or GPCR panels using fluorescence polarization .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein-ligand complex stability under thermal stress .
  • Transcriptomic profiling : RNA-seq can identify downstream pathways (e.g., apoptosis or inflammation) affected by the compound .

Q. How do substituent variations on the benzo[d]thiazole moiety impact biological activity?

  • Electron-withdrawing groups (e.g., –NO2_2 at position 6) enhance binding to hydrophobic enzyme pockets (e.g., EGFR) but reduce solubility .
  • Methylation of the thiazole nitrogen increases metabolic resistance but may sterically hinder target interactions .
  • Quantitative SAR (QSAR) models using Hammett constants (σ) and LogP values can rationalize these trends .

Q. What methodologies mitigate environmental risks during large-scale synthesis?

  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Waste analysis : Employ LC-MS to detect and quantify hazardous byproducts (e.g., sulfonamide derivatives) .
  • Biodegradation studies : Use OECD 301F assays to assess persistence in aquatic systems .

Data Contradiction Analysis

Q. How should researchers interpret inconsistent cytotoxicity results across cell lines?

  • Cell line heterogeneity : Test in isogenic pairs (e.g., wild-type vs. p53-null) to isolate genetic factors .
  • Dose-response normalization : Use Hill slope analysis to differentiate target-specific effects from off-target toxicity .
  • Redox profiling : Measure ROS levels to determine if cytotoxicity is mediated by oxidative stress .

Q. Why do computational docking scores sometimes conflict with experimental binding affinities?

  • Conformational sampling issues : Perform molecular dynamics simulations (100 ns) to account for protein flexibility .
  • Solvent effects : Include explicit water molecules in docking models to improve electrostatic interaction accuracy .
  • Validation via SPR : Surface plasmon resonance provides kinetic data (kon_{on}/koff_{off}) to refine docking predictions .

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